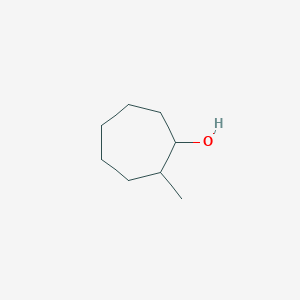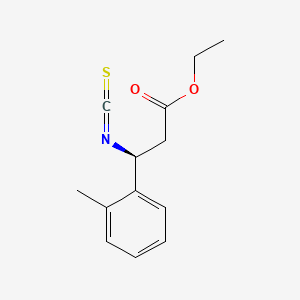
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a chiral amine compound with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate chiral amine precursor. One common method involves the use of chiral catalysts to induce the desired stereochemistry during the reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
The compound is also used in the production of agrochemicals and other industrial chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes.
作用機序
The mechanism of action of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: A related compound with an alcohol functional group instead of an amine.
1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: A ketone derivative of the compound.
Uniqueness
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its chiral nature and specific stereochemistry. This uniqueness allows it to interact with biological targets in a distinct manner, making it valuable in asymmetric synthesis and drug development.
特性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
(1R)-1-(1-methylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-8-9(2)4-6/h3-5H,7H2,1-2H3/t5-/m1/s1 |
InChIキー |
KIPVVJYELYMMQA-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=CN(N=C1)C)N |
正規SMILES |
CC(C1=CN(N=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)





![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)
